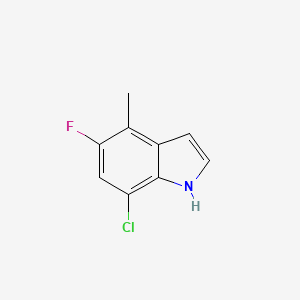![molecular formula C12H21NO6S B8385993 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylmethanesulfonylpropanoicacid](/img/structure/B8385993.png)
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylmethanesulfonylpropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid is a complex organic compound that features a tert-butoxycarbonyl group, an amino group, a cyclopropylmethanesulfonyl group, and a propionic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Protection of the amino group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the cyclopropylmethanesulfonyl group:
Coupling with propionic acid: The protected amino group is then coupled with propionic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce modified sulfonyl derivatives.
Applications De Recherche Scientifique
®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid shares similarities with other amino acid derivatives and sulfonyl-containing compounds.
- Examples include ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-alanine and ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-glycine.
Uniqueness
- The presence of the cyclopropylmethanesulfonyl group distinguishes ®-2-tert-butoxycarbonylamino-3-cyclopropylmethanesulfonyl-propionic acid from other similar compounds.
- Its unique structural features contribute to its specific chemical reactivity and potential applications in various fields.
Propriétés
Formule moléculaire |
C12H21NO6S |
|---|---|
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
(2R)-3-(cyclopropylmethylsulfonyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H21NO6S/c1-12(2,3)19-11(16)13-9(10(14)15)7-20(17,18)6-8-4-5-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Clé InChI |
ULAWACKYHXHXIE-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CS(=O)(=O)CC1CC1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CS(=O)(=O)CC1CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B8385919.png)

![1-[2-(4-Chlorophenyl)-ethyl]-4-(4-methylbenzoyl)-piperazine](/img/structure/B8385927.png)


![2-n-Butyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8385942.png)
![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B8385972.png)




![8-methyl-5-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinoline-2,3-dione](/img/structure/B8386004.png)

